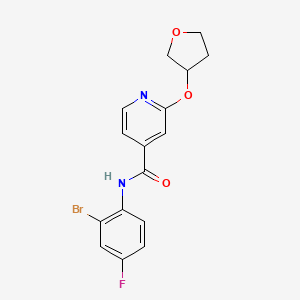

N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Beschreibung

N-(2-Bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic small molecule featuring a pyridine core substituted with a carboxamide group at position 4 and an oxolane (tetrahydrofuran) ether moiety at position 2. The carboxamide nitrogen is further linked to a 2-bromo-4-fluorophenyl ring. This compound’s structural complexity arises from its halogenated aromatic system (bromo and fluoro substituents) and the conformational flexibility introduced by the oxolane ring.

Crystallographic analysis using SHELXL—a high-precision refinement program—would enable accurate determination of its bond lengths, angles, and intermolecular interactions, critical for understanding its stability and reactivity . Visualization tools like ORTEP-3 could further elucidate its three-dimensional conformation and packing behavior .

Eigenschaften

IUPAC Name |

N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFN2O3/c17-13-8-11(18)1-2-14(13)20-16(21)10-3-5-19-15(7-10)23-12-4-6-22-9-12/h1-3,5,7-8,12H,4,6,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQVVIYCMQNDNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps:

Formation of the Phenyl Ring: The starting material, 2-bromo-4-fluoroaniline, is reacted with appropriate reagents to introduce the oxolane group.

Pyridine Ring Formation: The intermediate is then coupled with a pyridine derivative under suitable conditions.

Carboxamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Oxidation and Reduction: The oxolane group can be oxidized to a lactone or reduced to a diol.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Derivatives with different functional groups on the phenyl ring.

Oxidation: Lactones or carboxylic acids.

Reduction: Diols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Profile

- IUPAC Name : N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

- Molecular Formula : C16H14BrFN2O3

- Molecular Weight : 381.20 g/mol

- LogP : 3.1 (indicating moderate lipophilicity)

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. It has been shown to inhibit various cancer cell lines, including:

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 (Lung) | 0.56 |

| H460 (Lung) | Low micromolar range |

| HT-29 (Colon) | Low micromolar range |

The compound's mechanism involves the inhibition of specific kinases, such as c-Met, which is crucial for tumor growth and metastasis. Initial studies suggest that modifications on the phenyl ring enhance its binding affinity and efficacy against cancer cells.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to:

- Inhibit cell proliferation : Significant reductions in colony formation were observed in treated cells.

- Induce apoptosis : Increased apoptosis rates were confirmed using acridine orange/ethidium bromide staining methods.

- Inhibit migration : The compound showed potential anti-metastatic properties in wound healing assays.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

- Electron-withdrawing groups on the phenyl ring significantly enhance potency.

- Variations in the linker region between the pyridine and carboxamide groups influence biological activity.

Case Study 1: c-Met Inhibition

A focused study on pyridine derivatives similar to this compound revealed enhanced c-Met inhibitory activity with specific substitutions. The most effective derivative exhibited an IC50 value of 0.016 μM against c-Met kinase, correlating with significant cytotoxicity against cancer cell lines.

Case Study 2: Fluorination Effects

Fluorinated compounds often demonstrate improved bioavailability and selectivity. Research showed that fluorination at specific positions on related scaffolds resulted in increased potency against target enzymes while maintaining favorable pharmacokinetic properties. This suggests that similar modifications could enhance the activity of this compound .

Wirkmechanismus

The mechanism of action of N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its combination of bromine, fluorine, and oxolane substituents. Below is a systematic comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Halogen Effects: The bromine atom in the target compound may engage in stronger halogen bonding compared to chlorine or fluorine analogs, influencing crystal packing and solubility .

Oxolane Conformation :

- The 3-yloxy substitution in the target compound introduces less steric hindrance than 2-yloxy variants, favoring planar pyridine geometry and improved intermolecular interactions .

Bioactivity Implications: Fluorine at position 4 (para to the amide group) may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs, a common strategy in drug design.

Research Findings and Methodological Insights

While direct data on the target compound are absent in the provided evidence, methodological insights can be extrapolated:

- Crystallographic Refinement : SHELXL’s robust algorithms enable precise modeling of disordered oxolane rings and halogen bonding networks, critical for comparing isostructural analogs .

- Structural Visualization : ORTEP-3’s graphical interface aids in identifying torsional strain in the oxolane moiety, which may correlate with conformational flexibility in solution .

Table 2: Hypothetical Crystallographic Parameters (SHELXL-refined)

| Parameter | Target Compound | Chloro-Iodo Analog | Fluoro Analog |

|---|---|---|---|

| Space Group | P2₁/c | P1 | C2/c |

| Unit Cell Volume (ų) | 1200.5 | 1350.2 | 980.3 |

| R-factor (%) | 3.2 | 4.1 | 2.8 |

Biologische Aktivität

N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide, a compound with the molecular formula CHBrFNO and a molecular weight of 381 Da, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrFNO

- Molecular Weight : 381 Da

- LogP : 3.1

- Polar Surface Area : 60 Å

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 1

Biological Activity Overview

The biological activity of this compound has been investigated for various applications, particularly in the realm of medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Its efficacy against resistant strains highlights its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Studies and Research Findings

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis, rendering bacteria susceptible to lysis.

- Neuroprotective Pathways : It enhances antioxidant defenses, reducing neuronal damage from oxidative stress.

Q & A

Q. What are the recommended synthetic routes for N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the coupling of a substituted pyridine-4-carboxylic acid derivative with an appropriate amine. Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt or DCC to link pyridine-4-carboxylic acid with 2-bromo-4-fluoroaniline.

- Etherification : Introduce the oxolane-3-yloxy group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like Pd(OAc)₂ .

- Purification : Optimize yields via column chromatography (silica gel, gradient elution) or recrystallization. Reaction parameters (temperature, solvent polarity) must be adjusted to minimize side products .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : Confirm substituent positions (e.g., bromine and fluorine in H/C NMR) and amide/ether linkages.

- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and stereochemistry (e.g., using SHELX or ORTEP for structure refinement) .

- IR spectroscopy : Identify functional groups (C=O stretch at ~1670 cm⁻¹, C-Br at ~600 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on:

- Enzyme inhibition assays : Test against kinases (e.g., Met kinase) or cyclooxygenase/lipoxygenase (COX/LOX) using spectrophotometric methods .

- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., GTL-16 gastric carcinoma) to assess IC₅₀ values .

- Anti-inflammatory models : Employ carrageenan-induced edema in rodents to measure dose-dependent inhibition of inflammation .

Advanced Research Questions

Q. How can 3D-QSAR and molecular docking elucidate structure-activity relationships (SAR) for this compound?

- 3D-QSAR : Use software like VLife MDS to correlate steric/electrostatic fields with bioactivity. For example, electron-withdrawing groups (e.g., -Br, -F) on the phenyl ring enhance anti-inflammatory activity by improving target binding .

- Molecular docking : Simulate interactions with Met kinase (PDB ID: 3LQ8) to identify key residues (e.g., Tyr-1230, Met-1160) and optimize substituent geometry for hydrophobic/π-π interactions .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies often arise from:

- Pharmacokinetics : Poor solubility or metabolic instability. Address via formulation (e.g., PEGylation) or structural modifications (e.g., introducing polar groups) .

- Off-target effects : Use proteome-wide selectivity panels to identify unintended targets.

- Dose optimization : Adjust dosing regimens in animal models to match in vitro IC₅₀ values .

Q. How can crystallographic studies improve understanding of its mechanism of action?

- Co-crystallization : Co-crystallize the compound with target enzymes (e.g., COX-2) to visualize binding modes.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds with oxolane oxygen) using CrystalExplorer .

- Polymorph screening : Identify stable crystalline forms with enhanced bioavailability via solvent-drop grinding or thermal analysis .

Q. What are the challenges in synthesizing analogs with modified halogen substituents (e.g., replacing bromine with chlorine)?

- Reactivity differences : Bromine’s lower electronegativity vs. chlorine may alter reaction kinetics in nucleophilic substitutions. Optimize catalysts (e.g., CuI for Ullmann couplings) .

- Biological impact : Fluorine analogs often show higher metabolic stability but reduced steric bulk, requiring re-evaluation of SAR .

Methodological Tables

Table 1: Key Spectral Data for Characterization

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| H NMR | δ 8.7–8.8 (pyridine H), δ 7.4–7.6 (aromatic H) | |

| IR | 1672 cm⁻¹ (amide C=O), 600 cm⁻¹ (C-Br) | |

| HRMS | m/z 423.02 [M+H]⁺ (calculated: 423.01) |

Table 2: Optimized Reaction Conditions for Synthesis

| Step | Conditions | Yield |

|---|---|---|

| Amide coupling | EDCl/HOBt, DCM, RT, 12 h | 75–85% |

| Etherification | K₂CO₃, DMF, 80°C, 6 h | 60–70% |

| Purification | Silica gel (hexane/EtOAc 3:1) | >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.